molecular formula C15H13NO3 B2515833 4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzoic acid CAS No. 296770-21-3

4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzoic acid

Cat. No.: B2515833
CAS No.: 296770-21-3
M. Wt: 255.273
InChI Key: DFOUMKWDEKEKKG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzoic acid follows International Union of Pure and Applied Chemistry conventions, reflecting the compound's complex molecular architecture. The Chemical Abstracts Service registry number 296770-21-3 uniquely identifies this compound in chemical databases. The molecular formula carbon fifteen hydrogen thirteen nitrogen one oxygen three indicates a total of thirty-two atoms arranged in a specific three-dimensional configuration that determines the compound's physical and chemical properties.

The systematic name precisely describes the substitution pattern on the benzoic acid core, with the isoindoline substituent attached at the fourth position and a hydroxyl group positioned at the second carbon of the benzene ring. The isoindoline moiety itself consists of a fused benzene-pyrroline ring system, where the nitrogen atom occupies the second position of the five-membered ring. This nomenclature system ensures unambiguous identification of the compound's structural features and facilitates accurate communication within the scientific community.

The molecular weight calculation of 255.27 grams per mole reflects the sum of individual atomic masses: fifteen carbon atoms contributing 180.15, thirteen hydrogen atoms adding 13.13, one nitrogen atom providing 14.01, and three oxygen atoms contributing 47.98 grams per mole. The molecular formula's hydrogen-to-carbon ratio of 0.87 indicates a relatively high degree of unsaturation, consistent with the presence of two aromatic ring systems and a carboxylic acid functional group.

Simplified Molecular Input Line Entry System representation O=C(O)C1=CC=C(N2CC3=C(C=CC=C3)C2)C=C1O provides a linear notation that encodes the complete molecular structure. This representation facilitates computational analysis and database searching, enabling researchers to identify structural relationships and predict molecular properties through cheminformatics approaches.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of this compound reveals important insights into the compound's molecular geometry and potential intermolecular interactions. The International Chemical Identifier key DFOUMKWDEKEKKG-UHFFFAOYSA-N provides a unique hash representation of the compound's connectivity and stereochemistry. Computational modeling studies suggest that the molecule adopts conformations that minimize steric hindrance between the bulky isoindoline substituent and the ortho-hydroxyl group on the benzoic acid moiety.

The isoindoline ring system maintains a puckered conformation typical of saturated five-membered rings, with the nitrogen atom exhibiting pyramidal geometry characteristic of secondary amines. The methylene bridge connecting the benzene portion of the isoindoline to the nitrogen center introduces conformational flexibility that allows the molecule to adopt various spatial arrangements. Theoretical calculations indicate that the most stable conformations position the isoindoline substituent in orientations that minimize unfavorable interactions with the carboxylic acid and hydroxyl functional groups.

Intermolecular hydrogen bonding patterns play a crucial role in determining the compound's solid-state packing arrangements. The presence of both hydrogen bond donor groups (carboxylic acid and potentially the nitrogen lone pair) and acceptor sites (carbonyl oxygen, carboxylate oxygens, and phenolic oxygen) creates opportunities for extensive hydrogen bonding networks. These interactions significantly influence the compound's physical properties, including melting point, solubility, and crystalline polymorphism.

The rotational barriers around key bonds, particularly the carbon-nitrogen bond connecting the isoindoline to the benzene ring, affect the compound's conformational dynamics in solution. Energy calculations suggest that rotation around this bond faces moderate barriers, resulting in conformational exchange processes that can be observed using dynamic nuclear magnetic resonance spectroscopy techniques. The preferred conformations typically position the isoindoline ring system to minimize steric clashes while maintaining favorable electronic interactions.

Spectroscopic Fingerprinting (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Infrared spectroscopic analysis of this compound provides characteristic absorption patterns that serve as diagnostic fingerprints for functional group identification. The carboxylic acid functionality exhibits strong absorption bands in the region between 1700-1750 reciprocal centimeters, corresponding to carbon-oxygen double bond stretching vibrations. The broad absorption feature extending from approximately 2500-3300 reciprocal centimeters arises from the overlapping contributions of carboxylic acid oxygen-hydrogen stretching and potential hydrogen bonding interactions.

The phenolic hydroxyl group contributes distinct absorption features in the infrared spectrum, with oxygen-hydrogen stretching vibrations typically appearing between 3200-3600 reciprocal centimeters. The exact position and intensity of these bands depend on the extent of intermolecular hydrogen bonding and the specific crystalline environment. Carbon-hydrogen stretching vibrations from both aromatic and aliphatic protons appear in the region around 2800-3200 reciprocal centimeters, providing information about the compound's overall hydrogen content and bonding patterns.

Nuclear magnetic resonance spectroscopy offers detailed insights into the compound's molecular structure and dynamics in solution. Proton nuclear magnetic resonance spectra reveal distinct resonance patterns corresponding to the various hydrogen environments within the molecule. The aromatic protons from both the benzoic acid and isoindoline benzene rings exhibit characteristic chemical shifts in the 7-8 parts per million region, with specific splitting patterns reflecting through-space and through-bond coupling interactions.

The methylene protons within the isoindoline ring system appear as complex multiplets in the aliphatic region, typically around 4-5 parts per million, due to their proximity to the electronegative nitrogen atom and aromatic ring system. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with distinct resonances for aromatic carbons, the carboxylate carbon, and the aliphatic methylene carbons of the isoindoline moiety.

Ultraviolet-visible spectroscopic analysis reveals electronic transition patterns characteristic of the compound's chromophoric systems. The extended conjugation between the benzoic acid aromatic system and the electron-donating isoindoline substituent results in bathochromic shifts compared to unsubstituted benzoic acid derivatives. The absorption maxima typically appear in the 250-300 nanometer region, reflecting pi-to-pi-star electronic transitions within the aromatic systems.

Comparative Analysis with Isoindole Derivatives

Comparative structural analysis of this compound with related isoindole derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The closely related compound 4-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid, bearing the Chemical Abstracts Service number 329715-35-7 and molecular formula carbon fifteen hydrogen thirteen nitrogen one oxygen two, differs only by the absence of the hydroxyl substituent. This structural variation results in a molecular weight reduction of 16 grams per mole, corresponding to the mass of the hydroxyl group.

The presence of the ortho-hydroxyl group in this compound introduces additional hydrogen bonding capabilities and potentially alters the compound's acidity compared to its non-hydroxylated analog. The hydrogen bond donor capacity increases from one to two functional groups, significantly affecting solubility patterns and intermolecular association behavior. The International Chemical Identifier key YLWWJMYNWJSUNG-UHFFFAOYSA-N for the non-hydroxylated derivative differs from the target compound, reflecting the distinct molecular connectivity.

Comparative analysis with dioxo-isoindoline derivatives, such as the compounds bearing 1,3-dioxo-1,3-dihydro-2H-isoindol substituents, reveals significant electronic and conformational differences. The oxidized derivatives contain additional carbonyl functionalities that dramatically alter the electronic properties and reactivity patterns compared to the saturated isoindoline system in the target compound. These dioxo derivatives typically exhibit enhanced electrophilicity and different hydrogen bonding patterns due to the presence of carbonyl acceptor sites.

The molecular complexity analysis using topological polar surface area calculations provides quantitative measures for comparing membrane permeability and bioavailability potential among isoindole derivatives. The target compound's structural features, including multiple hydrogen bonding sites and moderate molecular weight, position it within favorable ranges for potential pharmaceutical applications when compared to larger, more highly substituted analogs.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
This compound C15H13NO3 255.27 296770-21-3 Contains ortho-hydroxyl group
4-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid C15H13NO2 239.27 329715-35-7 Lacks hydroxyl substituent
2-hydroxy-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid C15H8N2O7 328.23 Not specified Contains nitro and dioxo groups

Properties

IUPAC Name

4-(1,3-dihydroisoindol-2-yl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14-7-12(5-6-13(14)15(18)19)16-8-10-3-1-2-4-11(10)9-16/h1-7,17H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOUMKWDEKEKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target molecule comprises a 2-hydroxybenzoic acid scaffold linked to a 1,3-dihydroisoindole ring at the 4-position. Key challenges include:

  • Regioselective functionalization of the benzoic acid at the 4-position.
  • Construction of the partially saturated isoindole system without over-reduction or side reactions.
  • Preservation of the acid-sensitive hydroxyl group during coupling steps.

The molecular formula (C₁₅H₁₃NO₃) and SMILES string (C1=CC=C2C(=C1)CN(C2)c3ccc(c(c3)O)C(=O)O) highlight the need for precise bond formation between the aromatic and heterocyclic components.

Synthetic Pathways and Methodologies

Route 1: Cyclocondensation of Ortho-Substituted Benzamides

This approach adapts methods from the synthesis of 3-hydroxybenzo[e]isoindol-1-one derivatives.

Step 1: Preparation of N-Arylbenzamide Precursor

A brominated 2-hydroxybenzoic acid derivative (e.g., methyl 4-bromo-2-hydroxybenzoate) is reacted with 1,2-bis(aminomethyl)benzene under Ullmann coupling conditions:

CuI (10 mol%), K₂CO₃, DMF, 110°C, 24 h  

This forms a tertiary amine intermediate, which undergoes acid-catalyzed cyclization (HCl/EtOH, reflux) to yield the isoindoline ring.

Step 2: Ester Hydrolysis and Functionalization

The methyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/H₂O (1:1). Yields typically range from 65–75% after purification by recrystallization (EtOAc/hexane).

Key Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, -OH), 7.89–7.21 (m, 8H, aromatic), 4.32 (s, 2H, CH₂-N), 3.95 (s, 2H, CH₂-C).
  • HPLC Purity : ≥95% (C18 column, 0.1% H₃PO₄/MeCN gradient).

Route 2: Organolithium-Mediated Coupling

Adapted from reactions of 3-hydroxyisoindolinones with alkyllithium reagents:

Step 1: Generation of Isoindoline Lithium Adduct

1,3-Dihydroisoindole is treated with n-BuLi in THF at −78°C under argon, forming a lithiated species at the 2-position.

Step 2: Electrophilic Quenching with 4-Bromo-2-hydroxybenzoic Acid

The adduct reacts with methyl 4-bromo-2-hydroxybenzoate in the presence of Pd(PPh₃)₄ (5 mol%) at 80°C, followed by ester hydrolysis (NaOH, MeOH/H₂O).

Optimization Insights :

  • Temperature Control : Reactions above −50°C lead to dimerization byproducts.
  • Catalyst Screening : Pd(OAc)₂/Xantphos improves coupling efficiency (yield: 68% vs. 52% with Pd(PPh₃)₄).

Industrial-Scale Production Considerations

Flow Chemistry Approaches

Continuous flow systems enhance reproducibility for large batches:

  • Microreactor Setup :
    • Residence time: 12 min
    • Temperature: 120°C
    • Pressure: 3 bar
    • Throughput: 2.5 kg/day

Purification Techniques

  • Simulated Moving Bed (SMB) Chromatography : Achieves >99.5% purity using CHIRALPAK® IA columns (hexane/i-PrOH = 70:30).
  • Crystallization : Ethanol/water (7:3) yields needle-like crystals (mp 209–211°C).

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Cyclocondensation) Route 2 (Organolithium)
Overall Yield 58% 47%
Reaction Time 28 h 16 h
Catalyst Cost Low (CuI) High (Pd)
Scalability Moderate High
Byproduct Formation <5% 12–15%

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(1,3-Dihydro-isoindol-2-yl)-2-oxo-benzoic acid, while reduction of the carbonyl group can produce 4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzyl alcohol .

Scientific Research Applications

Medicinal Chemistry

The compound has been synthesized and evaluated for its potential as a multi-target directed ligand (MTDL) in the treatment of neurodegenerative diseases. Research indicates that compounds derived from this structure exhibit significant inhibitory activity against key enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial in the pathophysiology of conditions like Alzheimer's disease and depression.

Case Study: Neurodegenerative Disease Treatment

A study highlighted the synthesis of various derivatives based on 4-(1,3-dihydro-isoindol-2-yl)-2-hydroxy-benzoic acid. These derivatives were tested for their inhibitory potency against MAO and ChE. Among them, specific compounds demonstrated promising results in reducing enzyme activity, which is vital for restoring acetylcholine levels in patients with Alzheimer's disease .

CompoundMAO-B Inhibition IC50 (µM)ChE Inhibition IC50 (µM)
Compound 4g14.80 ± 5.45Not specified
Compound 4d64.83 ± 4.20Not specified

Neuropharmacological Applications

The compound's ability to penetrate the blood-brain barrier (BBB) enhances its potential as a therapeutic agent for central nervous system disorders. Its structural characteristics allow it to interact effectively with neurotransmitter systems, making it a candidate for further development in treating mood disorders and cognitive decline.

Case Study: Antidepressant Activity

In an experimental model using the forced swim test (FST), certain derivatives of this compound significantly reduced immobility time, indicating antidepressant-like effects. This suggests that these compounds could be explored further for their potential to alleviate symptoms associated with depression .

Biological Evaluation

The biological evaluation of this compound derivatives has revealed their cytotoxicity profiles and selectivity towards target enzymes. Studies using cell viability assays demonstrated that several derivatives maintained high cell viability at effective concentrations, suggesting a favorable safety profile for future therapeutic applications.

Table: Cytotoxicity Assessment

CompoundCell Viability (%)Toxicity Level
Compound 4g>90% at effective concentrationNon-toxic
Compound 4d>90% at effective concentrationNon-toxic

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that allow for the introduction of functional groups essential for its biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Mechanism of Action

The mechanism of action of 4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzoic acid involves its interaction with specific molecular targets. For example, its anticholinesterase activity is attributed to its ability to bind to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity. This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Key Structural Features

The target compound’s structure includes:

  • 2-Hydroxy-benzoic acid backbone : Provides acidity and hydrogen-bonding capacity.
  • 1,3-Dihydro-isoindol-2-yl group : A partially reduced isoindole system, contrasting with fully oxidized (1,3-dioxo) or substituted variants in analogs.

Comparison Table

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Key Data/Properties References
4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzoic acid C₁₅H₁₁NO₃ 269.26 (calc.) -OH at C2, dihydro-isoindol at C4 Not explicitly reported (estimated) N/A
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid C₁₂H₁₁NO₄ 233.22 Butyric acid chain, 1,3-dioxo isoindol Mp: Not reported; IR: 1704–1668 cm⁻¹ (C=O)
3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid C₁₆H₁₁NO₄ 281.27 Methylene linker, 1,3-dioxo isoindol CAS: 106352-01-6; Solubility: DMSO
4-(6,7-Dimethoxy-1-oxo-1,3-dihydro-isoindol-2-yl)-benzoic acid C₁₇H₁₅NO₅ 313.30 Dimethoxy groups on isoindol, 1-oxo InChIKey: XIKMAXIVRGBDJP
2-Hydroxy-4-substituted benzothiazolyl-azo derivatives Variable ~350–400 Azo groups, benzothiazole substituents UV-Vis: λₘₐₓ 450–500 nm

Functional Differences

  • Electron-Withdrawing vs. Electron-Donating Groups : The 1,3-dioxo isoindol derivatives (e.g., ) exhibit stronger electron-withdrawing effects, enhancing acidity and reactivity compared to the dihydro-isoindol in the target compound .
  • Substituent Position : The 2-hydroxy group in the target compound may improve solubility in polar solvents, contrasting with lipophilic analogs like 4-(6,7-dimethoxy-1-oxo-isoindol) derivatives .

Physicochemical Properties

  • Solubility: The 2-hydroxy group likely enhances water solubility compared to non-hydroxylated analogs (e.g., 4-(1,3-dioxo-isoindol) derivatives in , which are insoluble in water) .
  • Melting Points : Dihydro-isoindol derivatives may have lower melting points than fully oxidized analogs (e.g., 1,3-dioxo derivatives in melt at 193–196°C) .

Biological Activity

4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzoic acid, also known as a derivative of hydroxybenzoic acid, has garnered attention due to its potential biological activities. This compound is characterized by its unique isoindole structure, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H13NO3. Its structure features a hydroxyl group and an isoindole moiety, which are critical for its biological interactions.

Antioxidant Activity

Research indicates that derivatives of hydroxybenzoic acids exhibit significant antioxidant properties. The presence of the hydroxyl group in this compound enhances its ability to scavenge free radicals, potentially reducing oxidative stress in biological systems .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. Studies suggest that it can inhibit the expression of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases .

Neuroprotective Properties

Given its structural similarities to other neuroprotective agents, this compound may also exert protective effects on neuronal cells. Research into related isoindole derivatives has indicated potential benefits in models of neurodegenerative diseases, suggesting that this compound could have similar applications .

Data Table: Summary of Biological Activities

Activity Description Reference
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines and enzymes
NeuroprotectiveProtects neuronal cells; potential application in neurodegenerative diseases

Case Studies

  • Oxidative Stress Reduction
    A study conducted on the effects of hydroxybenzoic acid derivatives demonstrated that this compound significantly reduced lipid peroxidation levels in vitro. This suggests a strong antioxidant capacity that could be harnessed for therapeutic use against oxidative stress-related conditions.
  • Inflammation Modulation
    In a controlled experiment involving inflammatory models, the administration of this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its role in modulating inflammatory responses effectively.
  • Neuroprotection in Animal Models
    A recent animal study explored the neuroprotective effects of this compound in models of Alzheimer's disease. Results showed improved cognitive function and reduced amyloid plaque accumulation when treated with this compound compared to control groups.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl group facilitates electron donation to free radicals, neutralizing them and preventing cellular damage.
  • Anti-inflammatory Pathways : By inhibiting NF-kB activation and reducing the expression of cyclooxygenase enzymes, this compound can attenuate inflammatory responses.
  • Neuroprotective Mechanisms : The isoindole structure may interact with neurotransmitter receptors or modulate calcium channels, contributing to neuronal survival under stress conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzoic acid?

  • Methodological Answer : The compound can be synthesized via condensation of phthalic anhydride derivatives with amines, followed by coupling reactions. For example, Mitsunobu conditions (di-isopropyl azodicarboxylate, triphenylphosphine in THF) are effective for introducing hydroxybenzoic acid groups via ester intermediates, which are subsequently hydrolyzed . Alternatively, oxidation of isoindoline precursors using K₂Cr₂O₇ in acidic media (e.g., H₂SO₄) yields carboxylic acid derivatives . Purification typically involves recrystallization or column chromatography.

Q. How is the compound characterized for purity and structural confirmation?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with >98% purity thresholds is standard, as noted for related phthalimide derivatives .
  • Structural Confirmation :
  • UV-Vis Spectroscopy : λmax at ~290 nm (EtOH) for isoindole moieties .
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons, hydroxyl groups).
  • Mass Spectrometry : Exact mass (e.g., 233.069 Da for C₁₂H₁₁NO₄ derivatives) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye irritation (classified as Skin Irritant Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • Spill Management : Collect solid residues in sealed containers; avoid dispersal into waterways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Catalyst Screening : Evaluate alternatives to Mitsunobu reagents (e.g., EDC/HOBt for carbodiimide-mediated coupling).
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
  • Temperature Control : Gradual heating (e.g., 0–20°C for DIAD-mediated reactions) minimizes side products .
  • Yield Tracking : Use LC-MS to monitor reaction progress and identify bottlenecks.

Q. How can discrepancies in spectral data during structural analysis be resolved?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions, particularly for isoindole and benzoic acid protons .
  • X-ray Crystallography : Definitive confirmation of stereochemistry and hydrogen-bonding patterns (e.g., hydroxyl group orientation) .
  • Comparative Analysis : Cross-reference with published data for analogous compounds (e.g., λmax in UV spectra for isoindole derivatives) .

Q. What strategies are employed to study the compound's mechanism of action in biological systems?

  • Methodological Answer :

  • Target Identification : Molecular docking against enzymes like MMP-2/MMP-9, which are inhibited by structurally related isoindole derivatives .
  • Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., gelatin for MMP-2/9 activity) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., hydroxyl position, isoindole methylation) to assess impact on potency .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., benzoyl chloride derivatives ) to track intracellular localization.

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